2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
2-{[(3,5-Dimethylphenoxy)acetyl]amino}benzoic acid is an organic compound with a complex structure, characterized by the presence of a benzoic acid moiety linked to a 3,5-dimethylphenoxy group through an acetylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the 3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetylamino linkage, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The acetylamino linkage and the phenoxy group play crucial roles in binding to these targets, potentially modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
- 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid
- 2-{[(3,5-dimethylphenoxy)acetyl]amino}thioxomethylbenzoic acid
Comparison: Compared to its analogs, 2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and binding properties. The presence of the acetylamino linkage also differentiates it from other similar compounds, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
2-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-7-12(2)9-13(8-11)22-10-16(19)18-15-6-4-3-5-14(15)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJWNIZGWVSMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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